Cas no 1805306-40-4 (4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride)

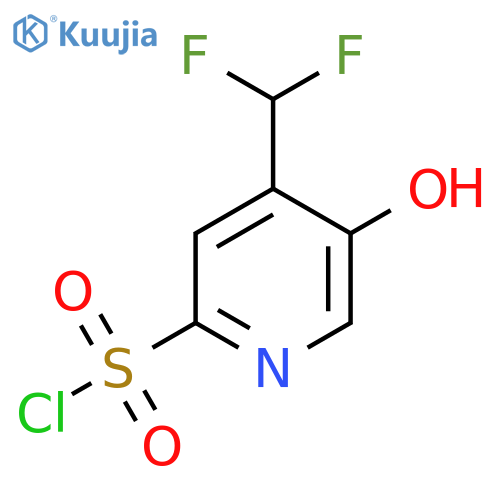

1805306-40-4 structure

商品名:4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride

CAS番号:1805306-40-4

MF:C6H4ClF2NO3S

メガワット:243.615666389465

CID:4918329

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride

-

- インチ: 1S/C6H4ClF2NO3S/c7-14(12,13)5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H

- InChIKey: YBOPNBVQJCAECB-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=C(C(F)F)C(=CN=1)O)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 292

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 75.6

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024004062-250mg |

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride |

1805306-40-4 | 97% | 250mg |

$686.80 | 2022-04-01 | |

| Alichem | A024004062-1g |

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride |

1805306-40-4 | 97% | 1g |

$1,848.00 | 2022-04-01 | |

| Alichem | A024004062-500mg |

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride |

1805306-40-4 | 97% | 500mg |

$1,068.20 | 2022-04-01 |

4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

1805306-40-4 (4-(Difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量